3-anilino-5,5-dimethyl-2-nitrocyclohex-2-en-1-one
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Overview
Description
3-Anilino-5,5-dimethyl-2-nitrocyclohex-2-en-1-one is a chemical compound with the molecular formula C14H17NO3 It is a derivative of cyclohexenone, featuring an aniline group and a nitro group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-5,5-dimethyl-2-nitrocyclohex-2-en-1-one typically involves the reaction of 5,5-dimethyl-2-nitrocyclohex-2-en-1-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the nucleophilic substitution of the nitro group by the aniline group. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-5,5-dimethyl-2-nitrocyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-anilino-5,5-dimethyl-2-amino-cyclohex-2-en-1-one.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-Anilino-5,5-dimethyl-2-nitrocyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-anilino-5,5-dimethyl-2-nitrocyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aniline group can participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Anilino-5,5-dimethyl-2-cyclohexen-1-one: Lacks the nitro group, leading to different chemical reactivity and biological activity.
5,5-Dimethyl-2-nitrocyclohex-2-en-1-one: Lacks the aniline group, resulting in different interaction profiles with molecular targets.
3-Anilino-2-nitrocyclohex-2-en-1-one: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
Uniqueness
3-Anilino-5,5-dimethyl-2-nitrocyclohex-2-en-1-one is unique due to the presence of both the aniline and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-anilino-5,5-dimethyl-2-nitrocyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2)8-11(13(16(18)19)12(17)9-14)15-10-6-4-3-5-7-10/h3-7,15H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMJHALHNKMARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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